N-(5-bromopyridin-3-yl)prop-2-enamide
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Overview
Description
N-(5-bromopyridin-3-yl)prop-2-enamide is an organic compound with the molecular formula C8H7BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a prop-2-enamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-3-yl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with prop-2-enamide under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as toluene or ethyl acetate. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
N-(5-bromopyridin-3-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-bromopyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
3-(5-bromopyridin-3-yl)prop-2-en-1-ol: This compound has a similar structure but contains a hydroxyl group instead of an amide group.
N-[5-[(2-Bromoacetyl)amino]pentyl]-2-propenamide: This compound has a different substitution pattern but shares the prop-2-enamide group.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
N-(5-bromopyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-3-6(9)4-10-5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
IQLAJBGGSCSIBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CN=C1)Br |
Origin of Product |
United States |
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